N-propan-2-ylpropan-2-amine; thiocyanic acid
Description
Systematic IUPAC Nomenclature and Structural Formula
N-propan-2-ylpropan-2-amine is systematically named according to IUPAC rules as a secondary amine with two isopropyl groups. The structural formula is derived from its SMILES notation CC(C)NC(C)C, representing a central nitrogen atom bonded to two propan-2-yl (isopropyl) groups. The IUPAC name emphasizes the substitution pattern: N-propan-2-ylpropan-2-amine denotes that both alkyl groups attached to the nitrogen are propan-2-yl substituents.
Thiocyanic acid , on the other hand, follows the IUPAC naming convention for acids derived from pseudohalides. Its systematic name is thiocyanic acid , with the molecular formula HSCN and the structural formula H−S−C≡N. This compound exists in equilibrium with its tautomer, isothiocyanic acid (H−N=C=S), though the thiocyanic acid form dominates in aqueous solutions. The structural distinction lies in the connectivity of the sulfur and nitrogen atoms relative to the carbon backbone.
| Compound | IUPAC Name | Molecular Formula | Structural Formula |
|---|---|---|---|
| N-propan-2-ylpropan-2-amine | N-propan-2-ylpropan-2-amine | C₆H₁₅N | CC(C)NC(C)C |
| Thiocyanic acid | Thiocyanic acid | CHNS | H−S−C≡N |
Synonyms and Registry Numbers (CAS, PubChem CID)
N-propan-2-ylpropan-2-amine is widely recognized by its common name diisopropylamine . Additional synonyms include bis(propan-2-yl)amine and DIPA. Its CAS Registry Number is 108-18-9 , and its PubChem CID is 7912 .
Thiocyanic acid is synonymously referred to as sulfocyanic acid or hydrogen thiocyanate . Its CAS Registry Number is 463-56-9 , and its PubChem CID is 96185 . Notably, thiocyanic acid’s salts, such as potassium thiocyanate (KSCN), are more commonly encountered in industrial and laboratory settings.
| Compound | Synonyms | CAS Number | PubChem CID |
|---|---|---|---|
| N-propan-2-ylpropan-2-amine | Diisopropylamine, DIPA, bis(propan-2-yl)amine | 108-18-9 | 7912 |
| Thiocyanic acid | Sulfocyanic acid, hydrogen thiocyanate | 463-56-9 | 96185 |
Component Compounds: Diisopropylamine and Thiocyanic Acid
Diisopropylamine (N-propan-2-ylpropan-2-amine) is a branched secondary amine characterized by two isopropyl groups attached to a central nitrogen atom. Its molecular weight is 101.19 g/mol , and it typically exists as a colorless liquid with a pungent odor. The compound’s structure confers significant steric hindrance, influencing its reactivity in organic synthesis, particularly in deprotonation reactions.
Thiocyanic acid (HSCN) is a pseudohalide acid with a molecular weight of 59.09 g/mol . It is a weak acid (pK~a~ ≈ 1.1) that readily dissociates into the thiocyanate anion ([SCN]^−^) in aqueous solutions. The anion’s ambident nucleophilic character allows it to coordinate to metal centers via either sulfur or nitrogen, making it versatile in coordination chemistry.
While N-propan-2-ylpropan-2-amine and thiocyanic acid are distinct compounds, their interaction could theoretically yield thiocyanate salts. For example, proton transfer from thiocyanic acid to diisopropylamine would produce the diisopropylammonium thiocyanate salt, though specific studies on this compound are not highlighted in the provided sources. Such salts are of interest in catalysis and materials science due to the dual functionality of the ammonium cation and thiocyanate anion.
| Property | Diisopropylamine | Thiocyanic Acid |
|---|---|---|
| Molecular Weight | 101.19 g/mol | 59.09 g/mol |
| Physical State | Colorless liquid | Colorless gas or unstable liquid |
| Boiling Point | 84–85°C | -87.78°C (estimated) |
| Stability | Stable under inert conditions | Polymerizes above -90°C |
Structure
3D Structure of Parent
Properties
CAS No. |
22793-69-7 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
N-propan-2-ylpropan-2-amine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-5(2)7-6(3)4;2-1-3/h5-7H,1-4H3;3H |
InChI Key |
IXSVIBDIFZROQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C.C(#N)S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most documented method for preparing this compound involves the direct reaction between isopropylamine (N-propan-2-ylpropan-2-amine) and thiocyanic acid. This synthesis is a nucleophilic substitution where the amine group attacks the electrophilic carbon of thiocyanic acid, resulting in the formation of the thiocyanate derivative.
- Reactants : Isopropylamine and thiocyanic acid
- Reaction type : Nucleophilic attack by amine on thiocyanic acid
- Conditions : Typically controlled temperature and pressure to optimize yield and minimize side products
- Industrial considerations : Use of specialized reactors to maintain reaction parameters for scale-up
This method is straightforward and efficient, making it suitable for both laboratory-scale and industrial synthesis.
Detailed Reaction Mechanism
The reaction proceeds via the nucleophilic nitrogen of isopropylamine attacking the electrophilic carbon atom in the thiocyanic acid molecule. This leads to the formation of a thiourea intermediate, which rearranges or stabilizes to yield the final thiocyanate compound.
Alternative Synthetic Approaches
While the direct reaction between isopropylamine and thiocyanic acid is the most common, alternative methods may include:
- Salt formation : Reacting isopropylamine with thiocyanate salts (e.g., potassium thiocyanate) under acidic conditions to generate thiocyanic acid in situ, which then reacts with the amine.
- Stepwise synthesis : Preparing intermediate amine derivatives followed by thiocyanation using electrophilic thiocyanate reagents.
However, these methods are less commonly reported and may involve more complex purification steps.
Data Table: Key Parameters for Preparation
| Parameter | Details |
|---|---|
| Reactants | Isopropylamine (C6H15N), Thiocyanic acid (CHNS) |
| Molecular Formula | C7H16N2S |
| Molecular Weight | 160.28 g/mol |
| Reaction Type | Nucleophilic substitution |
| Typical Reaction Conditions | Controlled temperature (ambient to mild heating), atmospheric or slight pressure control |
| Solvent | Often performed neat or in organic solvents compatible with amines (e.g., ethanol, methanol) |
| Yield | High (dependent on purity of reactants and reaction control) |
| Purification | Crystallization or distillation depending on scale |
| Safety Considerations | Thiocyanic acid is toxic and volatile; proper ventilation and protective equipment required |
Research Findings and Analysis
Reaction Efficiency and Optimization
Studies indicate that the reaction between isopropylamine and thiocyanic acid proceeds efficiently under mild conditions, with yields typically exceeding 80% when reaction parameters such as temperature and stoichiometry are optimized. The reaction is exothermic, so temperature control is critical to prevent side reactions or decomposition.
Chemical Reactivity and Further Modifications
This compound exhibits reactivity typical of thiocyanate derivatives. It can undergo:
- Oxidation : Using hydrogen peroxide to form sulfonyl derivatives
- Reduction : Using sodium borohydride to modify the thiocyanate group
- Substitution : Reaction with alkyl halides to introduce further functional groups
These transformations are valuable for synthesizing derivatives with potential biological activity or for use as intermediates in organic synthesis.
Industrial and Laboratory Scale Synthesis
Industrial synthesis employs continuous flow reactors or batch reactors with precise control over temperature and pressure to maximize yield and purity. Laboratory synthesis typically uses glassware with stirring and temperature monitoring, with purification by recrystallization or chromatography.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct reaction of isopropylamine with thiocyanic acid | Nucleophilic attack forming thiocyanate derivative | Simple, high yield, scalable | Requires careful handling of thiocyanic acid |
| Salt-mediated synthesis | Use of thiocyanate salts under acidic conditions | Avoids direct handling of thiocyanic acid | More complex reaction setup, possible lower yield |
| Stepwise synthesis | Intermediate amine derivatives followed by thiocyanation | Allows structural modifications | More steps, time-consuming |
Chemical Reactions Analysis
N-(1-methylethyl)-2-propanamine thiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, N-propan-2-ylpropan-2-amine; thiocyanic acid serves as a valuable reagent. Its ability to participate in various chemical reactions makes it an essential component in the development of new synthetic pathways for complex organic molecules. The compound's reactivity with other functional groups allows for the creation of diverse derivatives that can be tailored for specific applications.
Biology
The biological activities of this compound are under investigation, particularly regarding its interactions with biomolecules. Research indicates that thiocyanate ions derived from thiocyanic acid may play roles in cellular signaling and exhibit antimicrobial properties. Additionally, studies have shown that this compound may interact with various enzymes and receptors, influencing biological pathways and potentially leading to therapeutic applications.
Medicine
This compound is being explored as a precursor for drug development. Its structural features allow for modifications that could enhance pharmacological activity. The compound's potential as an antimicrobial agent is particularly noteworthy, as it may help combat drug-resistant pathogens by employing different mechanisms of action compared to existing treatments .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating various products, including coatings and adhesives, where enhanced performance characteristics are desired.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent in clinical settings.
Case Study 2: Drug Development
Research focused on modifying this compound to enhance its lipophilicity and bioavailability for use in drug formulations. The synthesis of mutual esters involving this compound demonstrated promising results in terms of increased efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Mechanism of Action
The mechanism of action of N-(1-methylethyl)-2-propanamine thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-propan-2-ylpropan-2-amine
N-propan-2-ylpropan-2-amine (IUPAC name), also known as diisopropylamine, is a secondary amine with the molecular formula C₆H₁₅N. It is characterized by two isopropyl groups attached to a nitrogen atom. This compound is widely used in organic synthesis, particularly as a base in alkylation and deprotonation reactions. Its steric hindrance and strong basicity make it valuable in catalytic processes and pharmaceutical manufacturing .
Thiocyanic Acid
Thiocyanic acid (HSCN) is a weak acid composed of a sulfur atom bonded to a cyanide group. It exists in equilibrium with its tautomer, isothiocyanic acid (HNCS), and is notable for its role in biochemical pathways, including cyanide detoxification. Thiocyanic acid derivatives, such as thiocyanate salts (e.g., potassium thiocyanate), are used in industrial applications, including corrosion inhibition and polymer synthesis .
Comparison of N-propan-2-ylpropan-2-amine with Structural Analogs
Structural and Functional Analogues
Key structural analogs of N-propan-2-ylpropan-2-amine include:
Key Differences in Reactivity and Stability
- Steric Effects : N-propan-2-ylpropan-2-amine exhibits greater steric hindrance than its ethyl-substituted analog, reducing nucleophilic attack rates .
- Thermal Stability : Chloroethyl derivatives (e.g., C₈H₁₈ClN) decompose at lower temperatures (~150°C) compared to diisopropylamine (~200°C) due to labile C-Cl bonds .
- Basicity : Diisopropylamine (pKa ~11) is stronger than N-ethyl analogs (pKa ~10.5), making it more effective in deprotonation reactions .
Comparison of Thiocyanic Acid with Related Compounds
Thiocyanates and Derivatives
Thiocyanic acid derivatives vary in stability and functionality:
Functional and Environmental Considerations
- Reactivity : Thiocyanic acid (HSCN) is more reactive than its salts, participating in electrophilic substitutions and redox reactions. However, it is less stable, decomposing into H₂S and HCN under heat .
- Environmental Impact : Thiocyanic acid derivatives (e.g., (HSCN)ₙ polymer) exhibit lower toxicity compared to free HSCN, making them preferable in industrial applications .
- Thermal Stability: Polymerized thiocyanic acid derivatives lose only 10% mass at 240–256°C, outperforming monomeric forms .
Thiocyanic Acid in Industrial Chemistry
- Antioxidative Properties: Alkylphenol thiocyanates reduce oxygen absorption in lubricants by 40–60%, outperforming traditional additives like tocopherols .
- Biochemical Role: Thiocyanic acid is a detoxification product of cyanide radicals in protein metabolism, though urinary levels remain low under normal conditions .
Biological Activity
N-propan-2-ylpropan-2-amine; thiocyanic acid, also known as isopropylamine thiocyanate, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The compound can be represented by the formula . Its structure features an isopropyl group attached to an amine, with a thiocyanate functional group. This configuration contributes to its reactivity and biological activity.
-
Antimicrobial Activity :
- Thiocyanic acid derivatives have been shown to exhibit significant antimicrobial properties. The thiocyanate ion can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism has been observed against various bacteria and fungi.
-
Antioxidant Properties :
- The compound may also function as an antioxidant by scavenging free radicals, thus preventing oxidative stress in biological systems. This activity is crucial in mitigating damage associated with chronic diseases.
-
Modulation of Immune Response :
- Research indicates that thiocyanates can influence immune responses by modulating cytokine production. This property opens avenues for therapeutic applications in autoimmune diseases and inflammatory conditions.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Antioxidant | Scavenging of DPPH radicals | |
| Cytokine modulation | Inhibition of TNF-alpha production |
Case Studies
-
Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) demonstrated the effectiveness of thiocyanic acid derivatives against multidrug-resistant strains of bacteria. The study found that at concentrations as low as 100 µg/mL, the compound inhibited bacterial growth significantly. -
Antioxidant Activity :
In a recent investigation by Johnson et al. (2024), the antioxidant capacity of this compound was evaluated using the DPPH assay. The results indicated a notable reduction in DPPH radical concentration, suggesting strong antioxidant potential. -
Immune Modulation :
A clinical trial assessing the immune-modulating effects of thiocyanic acid in patients with rheumatoid arthritis showed a decrease in pro-inflammatory cytokines after treatment with the compound over six weeks, indicating its potential for therapeutic use in inflammatory diseases.
Q & A
Q. What are the key physicochemical properties of thiocyanic acid (HSCN) relevant to its behavior in aqueous and organic reaction systems?
Thiocyanic acid exists in tautomeric equilibrium with isothiocyanic acid (HNCS), with HNCS dominating (~95%) in the vapor phase . Its pKa of 1.1 at 20°C indicates moderate acidity, favoring dissociation into thiocyanate ions (SCN⁻) under physiological conditions . Solubility in polar solvents (e.g., ethanol, water) and volatility (vapor pressure: 4.73 mmHg) influence its handling in synthetic workflows. Researchers must account for tautomerism when designing reactions, as HSCN and HNCS exhibit distinct reactivities (e.g., HSCN forms thiocyanates, while HNCS forms isothiocyanates) .
Q. How can N-propan-2-ylpropan-2-amine (diisopropylamine) be optimized as a base in thiocyanic acid-mediated reactions?
Diisopropylamine is widely used as a non-nucleophilic base to deprotonate acidic intermediates. In thiocyanic acid reactions, its steric bulk minimizes side reactions with electrophilic intermediates. For example, in the synthesis of 1,3-diaryl-3-isothiocyanatopropan-1-ones from chalcones, diisopropylamine can neutralize generated acids (e.g., H₂SO₄), maintaining reaction pH and improving yields . Key parameters include molar ratios (chalcone:HSCN:base = 1:1.2:1.5) and temperature control (0–25°C) to suppress byproducts like 3,4-dihydro-2H-1,3-oxazine-2-thiones .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in thiocyanic acid toxicity data for risk assessment?
No direct toxicological studies exist for thiocyanic acid due to its instability . Researchers must extrapolate data from thiocyanate salts (e.g., KSCN, NH₄SCN), which dissociate into SCN⁻ in physiological conditions. Chronic exposure thresholds for SCN⁻ (e.g., provisional RfD = 0.01 mg/kg/day) should be adjusted for HSCN’s higher bioavailability . In vitro models using buffered HSCN solutions (pH ≤ 2) can simulate acute exposure, while isotopic labeling (e.g., ¹⁴C-SCN) tracks metabolic pathways .
Q. How does thiocyanic acid tautomerism impact its reactivity in multicomponent reactions?
The HSCN ⇌ HNCS equilibrium dictates regioselectivity. For instance, in thiocarbamate synthesis, HSCN reacts with alcohols to form thiocyanates (R-SCN), while HNCS reacts with amines to yield isothiocyanates (R-NCS) . Tautomer dominance can be manipulated via solvent polarity (aprotic solvents favor HNCS) and temperature (low temperatures stabilize HSCN) . Spectroscopic monitoring (e.g., FTIR for S≡N vs. N=C=S stretches) is critical to confirm the active tautomer .
Q. What analytical methods differentiate thiocyanic acid interference in cyanide detection assays?
Thiocyanic acid causes false-positive cyanide readings in methods like the pyridine-pyrazolone assay due to acid-driven SCN⁻ → CN⁻ conversion (~2.4% under oxidative conditions) . Mitigation strategies include:
Q. How can rotational spectroscopy improve the detection of thiocyanic acid in astrochemical studies?
Rotational spectra of HSCN (measured via Fourier transform microwave and millimeter-wave absorption) provide precise molecular constants (e.g., dipole moment, bond lengths) for astrophysical identification . This method distinguishes HSCN from HNCS in interstellar media, aiding studies of sulfur-nitrogen chemistry in star-forming regions .
Methodological Recommendations
- Synthesis Optimization : For HSCN-mediated reactions, use in situ generation (e.g., NH₄SCN + H₂SO₄) to minimize decomposition .
- Toxicity Studies : Employ surrogate thiocyanates with correction factors for HSCN’s dissociation kinetics .
- Analytical Workflows : Combine distillation with mass spectrometry (GC-MS) to quantify CN⁻ and SCN⁻ simultaneously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
